molecular formula C13H10ClN3 B8512587 6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8512587
M. Wt: 243.69 g/mol
InChI Key: YAPIAFFFLXKOFJ-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

A mixture of aqueous NaOH (0.64 g, 16.00 mmol in 2.0 mL H2O) and 6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine (0.39 g, 1.6 mmol) in DMSO (2.0 mL) was heated at 100° C. for 10 h. The reaction mixture was cooled to rt and neutralized with diluted HCl. A white solid was obtained. The solid was collected by filtration, washed with diethyl ether and dried under vacuum to yield the title compound as white solid (0.345 g, 96%). [1H-NMR (DMSO-d6, 300 MHz) δ 8.27 (d, 1H), 7.92 (m, 2H), 7.55-7.35 (m, 3H), 6.46 (d, 1H), 3.9 (s, 3H); HPLC RtA=6.802 min (99.7%); LCMS RtA=0.360 min; [M+H]+=226.0]
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4]1[N:9]=[C:8]2[N:10]([CH3:19])[N:11]=[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:7]2=[CH:6][CH:5]=1.Cl>CS(C)=O>[CH3:19][N:10]1[C:8]2[NH:9][C:4](=[O:1])[CH:5]=[CH:6][C:7]=2[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.39 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N(N=C2C2=CC=CC=C2)C
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid was obtained
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=C1NC(C=C2)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.345 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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